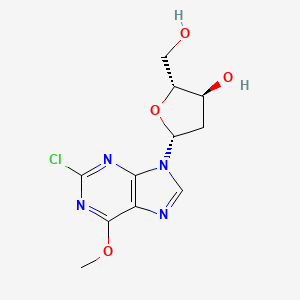

2-Chloro-2'-deoxy-6-O-methylinosine

概要

説明

2-Chloro-2’-deoxy-6-O-methylinosine is a hypoxanthine analog, which is a type of purine base primarily found in muscle tissue. It is a metabolite produced by purine oxidase acting on xanthine. Hypoxanthine has typical anti-inflammatory effects and is a potential endogenous poly (ADP-ribose) polymerase (PARP) inhibitor .

作用機序

Target of Action

Inosine, also known as UNII-2NDS4U2SDZ, primarily targets the adenosine receptor family members , including A1, A2A, A2B, and A3 G-protein coupled receptors . These receptors play a crucial role in various physiological processes, including inflammation, immune responses, and neurotransmission .

Mode of Action

Inosine interacts with its targets, the adenosine receptors, to modulate various cellular processes. It has been found to have potent axon-promoting effects in vivo following unilateral transection of the corticospinal tract of rats . The exact mechanism of this action is unclear, but possibilities include serving as an agonist of a nerve growth factor-activated protein kinase (N-Kinase), conversion to cyclic nucleotides that enable advancing nerve endings to overcome the inhibitory effects of myelin, stimulation of differentiation in rat sympathetic neurons, augmentation of nerve growth factor-induced neuritogenesis, and promotion of the survival of astrocytes .

Biochemical Pathways

Inosine is involved in several biochemical pathways. It is an essential metabolite for purine biosynthesis and degradation . It also regulates RNA editing, metabolic enzyme activity, and signaling pathways . Inosine is released from brown adipocytes upon stress and activates purinergic P1 receptors, triggering brown adipocyte activation and white adipocyte browning . This leads to an increase in whole-body energy consumption .

Pharmacokinetics

Inosine is formed by the breakdown (deamination) of adenosine both intracellularly and extracellularly; it is also generated by the action of 5′-nucleotidase on inosine monophosphate (IMP) . It can be metabolized into hypoxanthine, xanthine, and uric acid . The cell membrane transport of inosine is mediated by equilibrative and concentrative nucleoside transporters .

Result of Action

The molecular and cellular effects of inosine’s action are diverse. It has neuroprotective, cardioprotective, anti-inflammatory, and immunomodulatory activities . Inosine increases whole-body energy consumption and alleviates diet-induced obesity in mice . It also has potent axon-promoting effects in vivo .

Action Environment

The action, efficacy, and stability of inosine can be influenced by various environmental factors. For instance, gut microbiota remodeling is closely associated with human disease pathogenesis and responses to dietary and medical supplementation . Recent studies have revealed a critical link between inosine and gut microbiota impacting anti-tumor, anti-inflammatory, and antimicrobial responses in a context-dependent manner .

生化学分析

Biochemical Properties

Inosine Impurity 1 interacts with various enzymes, proteins, and other biomolecules. For instance, it is formed by the breakdown (deamination) of adenosine, both intracellularly and extracellularly, and is also generated by the action of 5′-nucleotidase on inosine monophosphate (IMP) . It can be metabolized into hypoxanthine, xanthine, and uric acid .

Cellular Effects

Inosine Impurity 1 has profound effects on various types of cells and cellular processes. It influences cell function by regulating RNA editing, metabolic enzyme activity, and signaling pathways . For instance, it has been shown to enhance neurite outgrowth and viability of primary cultured neocortical neurons . It also increases whole-body energy consumption and alleviates diet-induced obesity in mice .

Molecular Mechanism

The molecular mechanism of Inosine Impurity 1 involves its interactions with biomolecules and its effects on gene expression. It is thought to function through multiple subtypes of adenosine receptors . Moreover, it induces Rag GTPases abundance and mTORC1 signaling pathway by enhancing transcription factor SP1 level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Inosine Impurity 1 change over time. For instance, it has been shown to enhance the differentiation of brown preadipocytes and induce lipolysis in a human beige cell line . It also increases mitochondrial biosynthesis and the expression of uncoupling protein 1 .

Dosage Effects in Animal Models

The effects of Inosine Impurity 1 vary with different dosages in animal models. For example, in a study on mice, it was found that doses under 100 mg −1 kg −1 d −1 appear to be ineffective in protecting against diabetes; however, at dosages greater than 100 mg −1 kg −1 d −1, Inosine Impurity 1 reduced pancreatic leukocyte infiltration and oxidative stress .

Metabolic Pathways

Inosine Impurity 1 is involved in several metabolic pathways. It is an essential metabolite for purine biosynthesis and degradation . It also induces the synthesis of nascent TCA cycle enzymes, including citrate synthesis (CS) and aconitase 1 (ACO1), to further enhance oxidative phosphorylation .

Transport and Distribution

The transport and distribution of Inosine Impurity 1 within cells and tissues are mediated by equilibrative and concentrative nucleoside transporters . It is also produced by several species found in the gut microbiome and modulates host immune and inflammatory functions .

Subcellular Localization

It is known that it plays key structural and functional roles in non-coding and exogenous RNAs .

準備方法

The synthesis of 2-Chloro-2’-deoxy-6-O-methylinosine involves several steps, typically starting from inosine or its derivatives. The key steps include chlorination, deoxygenation, and methylation. Specific reaction conditions and industrial production methods are proprietary and may vary depending on the manufacturer .

化学反応の分析

2-Chloro-2’-deoxy-6-O-methylinosine undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify its structure, potentially altering its biological activity.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various derivatives

科学的研究の応用

2-Chloro-2’-deoxy-6-O-methylinosine is used extensively in scientific research due to its unique properties:

Chemistry: It serves as a model compound for studying purine analogs and their reactions.

Biology: Its role as a hypoxanthine analog makes it valuable in studying cellular metabolism and DNA damage responses.

Medicine: Its potential as a PARP inhibitor is being explored for therapeutic applications, particularly in cancer treatment.

Industry: It is used in the development of pharmaceuticals and as a research tool in various biochemical assays

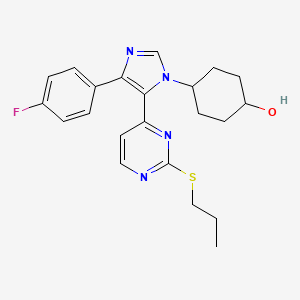

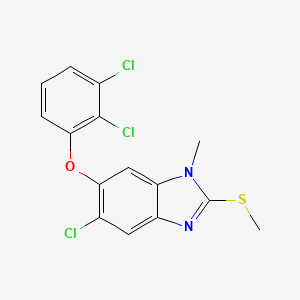

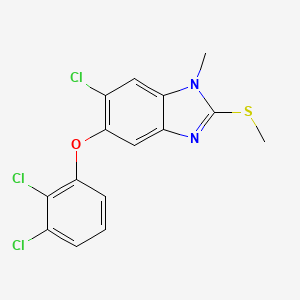

類似化合物との比較

2-Chloro-2’-deoxy-6-O-methylinosine is unique due to its specific modifications, which include chlorination and methylation. Similar compounds include:

2-Chloro-2’-deoxyadenosine: Another chlorinated nucleoside analog with different biological activities.

6-O-Methylguanine: A methylated purine base with distinct properties and applications.

2’-Deoxyinosine: A deoxygenated nucleoside analog used in various biochemical studies

特性

IUPAC Name |

(2R,3S,5R)-5-(2-chloro-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4O4/c1-19-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3/t5-,6+,7+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHECDAHTEBGANH-RRKCRQDMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146196-07-8 | |

| Record name | 2-Chloro-2'-deoxy-6-O-methylinosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146196078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLORO-2'-DEOXY-6-O-METHYLINOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NDS4U2SDZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

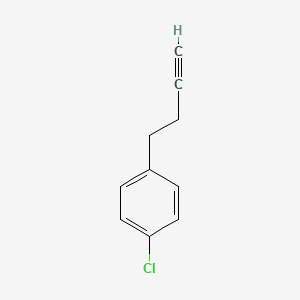

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

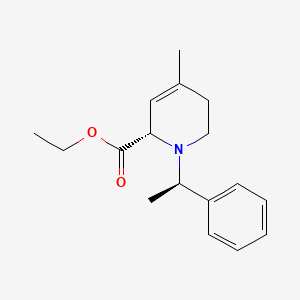

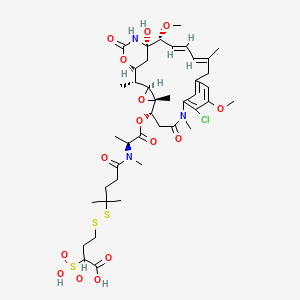

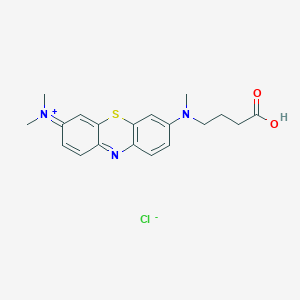

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol](/img/structure/B3322411.png)

![2-(4-(2-amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)piperazin-1-yl)ethanol](/img/structure/B3322435.png)

![[3-(Trifluoromethyl)cyclobutyl]methanamine](/img/structure/B3322482.png)

![(4R,4aR,7S,7aR,12bS)-9-methoxy-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride](/img/structure/B3322516.png)